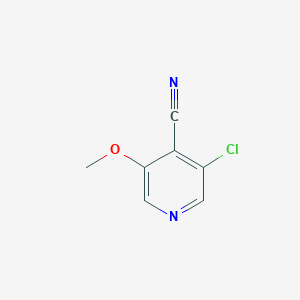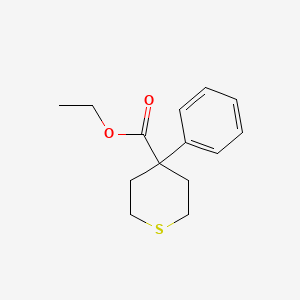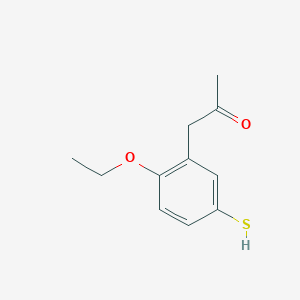
1-(2,3-Dimethylbenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethylbenzoyl)piperazine is an organic compound with the molecular formula C13H18N2O. It consists of a piperazine ring substituted with a 2,3-dimethylbenzoyl group. This compound is part of the piperazine family, which is known for its wide range of biological and pharmaceutical activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylbenzoyl)piperazine typically involves the reaction of piperazine with 2,3-dimethylbenzoyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale batch reactions. These methods may use continuous flow reactors to improve efficiency and yield. The use of microwave-assisted synthesis has also been explored to accelerate the reaction rates and improve product purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3-Dimethylbenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of N-substituted piperazine derivatives.
Applications De Recherche Scientifique
1-(2,3-Dimethylbenzoyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of various chemical intermediates and fine chemicals
Mécanisme D'action
The mechanism of action of 1-(2,3-Dimethylbenzoyl)piperazine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimetazidine: Used for angina pectoris, contains a piperazine ring.
Sildenafil: Known for its use in treating erectile dysfunction, also contains a piperazine ring.
Aripiprazole: An antipsychotic drug with a piperazine moiety.
Uniqueness
1-(2,3-Dimethylbenzoyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H18N2O |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
(2,3-dimethylphenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C13H18N2O/c1-10-4-3-5-12(11(10)2)13(16)15-8-6-14-7-9-15/h3-5,14H,6-9H2,1-2H3 |
Clé InChI |
ODORFEUGUHRSGR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)N2CCNCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,9-Dibromo-6,7-bis(3-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14069774.png)
![2,6,9,13-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14069781.png)
![Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone](/img/structure/B14069785.png)

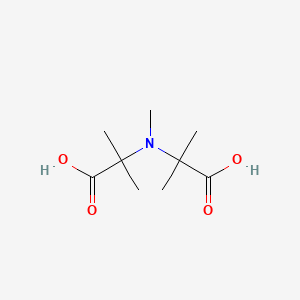
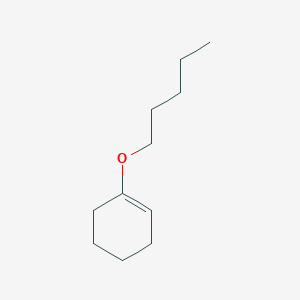
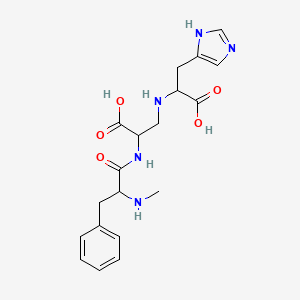
![2,3-Dibromo-4-[(prop-2-en-1-yl)oxy]but-2-en-1-ol](/img/structure/B14069807.png)

